Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate
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Overview
Description
Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is a chemical compound with the molecular formula C7H6NNaO3 and a molecular weight of 175.12 g/mol It is a sodium salt derivative of 4-cyclopropyl-1,3-oxazole-2-carboxylic acid
Mechanism of Action
Target of Action
The primary targets of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
Based on its chemical structure, it is hypothesized that it may interact with its targets through nucleophilic attack .
Biochemical Pathways
Given its oxazole ring structure, it may be involved in nucleophilic induced fragmentation of the oxazole carboxamide bond . The downstream effects of these interactions are still under investigation .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be better understood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate typically involves the reaction of 4-cyclopropyl-1,3-oxazole-2-carboxylic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The reaction can be represented as follows:
4-cyclopropyl-1,3-oxazole-2-carboxylic acid+NaOH→this compound+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-1,3-oxazole-2-carboxylic acid: The parent acid form of the compound.
Sodium;4-methyl-1,3-oxazole-2-carboxylate: A similar sodium salt with a methyl group instead of a cyclopropyl group.
Uniqueness
Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Na/c9-7(10)6-8-5(3-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQJVYJXZAAVNL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=COC(=N2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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